molecular formula C17H16F2N2O2 B5971621 2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

Cat. No. B5971621
M. Wt: 318.32 g/mol
InChI Key: RHBOWOZEEQHVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is a crucial enzyme that is responsible for the activation of the NEDD8 protein, which is involved in the regulation of various cellular processes, including cell cycle progression, DNA damage repair, and protein degradation. Inhibition of NAE by MLN4924 has been shown to have significant effects on cellular processes and has potential applications in cancer treatment and other diseases.

Mechanism of Action

The mechanism of action of MLN4924 involves the inhibition of NAE, which leads to the accumulation of NEDD8-conjugated proteins and activation of the CRL complex. The activation of CRL leads to the degradation of various proteins involved in cell cycle progression, DNA damage repair, and other cellular processes. This mechanism of action has been extensively studied and has potential applications in cancer treatment and other diseases.
Biochemical and Physiological Effects
MLN4924 has been shown to have significant effects on cellular processes, including cell cycle progression, DNA damage repair, and protein degradation. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the CRL complex. The activation of CRL leads to the degradation of various proteins involved in cellular processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

MLN4924 has several advantages for lab experiments, including its specificity for NAE and its ability to inhibit the CRL complex. However, the compound has limitations, including its potential toxicity and the need for further optimization to improve its efficacy.

Future Directions

MLN4924 has potential applications in cancer treatment and other diseases, and future research should focus on optimizing its efficacy and reducing its toxicity. Other potential applications of MLN4924 include the treatment of viral infections and neurodegenerative diseases. Further research is needed to explore the full potential of this compound and its mechanism of action.

Synthesis Methods

The synthesis of MLN4924 involves several steps, including the reaction of 2-fluorobenzoyl chloride with N-methyl-N-(5-fluoro-2-methylphenyl)amine to form 2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide. The synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.

Scientific Research Applications

MLN4924 has been extensively studied for its potential applications in cancer treatment. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING E3 ubiquitin ligase (CRL) complex. The activation of CRL leads to the degradation of various proteins involved in cell cycle progression, DNA damage repair, and other cellular processes. This mechanism of action has been shown to have significant effects on cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

properties

IUPAC Name

2-fluoro-N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c1-10-7-8-12(18)9-15(10)21-16(22)11(2)20-17(23)13-5-3-4-6-14(13)19/h3-9,11H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBOWOZEEQHVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(C)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{1-[(5-fluoro-2-methylphenyl)amino]-1-oxopropan-2-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.